2-Methyl-4-(4-methylphenyl)phenol

Thermal Stability Volatility High-Temperature Synthesis

Select 2-Methyl-4-(4-methylphenyl)phenol (CAS 175136-31-9) when application performance hinges on precise steric and electronic control. Its ortho-methyl substitution stabilizes the phenoxyl radical, delivering superior antioxidant protection in high-temperature polymer processing and lubricant formulations vs. simpler analogs. The higher boiling point (~320.1°C) and density (1.067 g/cm³) minimize evaporative loss and ensure consistent mass balance in large-scale processes. As a rigid biphenyl building block with a free hydroxyl group, it enables selective O-alkylation or acylation for medicinal chemistry and MOF ligand synthesis. Insist on ≥98% purity material to avoid costly re-optimization of reaction conditions.

Molecular Formula C14H14O
Molecular Weight 198.26 g/mol
CAS No. 175136-31-9
Cat. No. B068083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(4-methylphenyl)phenol
CAS175136-31-9
Molecular FormulaC14H14O
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C
InChIInChI=1S/C14H14O/c1-10-3-5-12(6-4-10)13-7-8-14(15)11(2)9-13/h3-9,15H,1-2H3
InChIKeyBNZOPTDFDBYNAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-(4-methylphenyl)phenol (CAS 175136-31-9): A Sterically-Differentiated Methyl-Substituted Biphenyl Phenol for Advanced Oxidation Stability and Synthetic Selectivity


2-Methyl-4-(4-methylphenyl)phenol (CAS 175136-31-9), also known as 3,4′-dimethyl[1,1′-biphenyl]-4-ol, is a sterically hindered, methyl-substituted biphenyl phenol with the molecular formula C14H14O and a molecular weight of 198.26 g/mol . This compound distinguishes itself from simpler alkylated phenols and other biphenyl phenol isomers through its precise ortho-methyl and para-phenyl substitution pattern, which modulates its electronic properties, hydrogen-bonding capacity (one donor, one acceptor), and antioxidant efficacy . Its classification as a building block and a functional phenolic antioxidant positions it as a key intermediate in materials science, organic synthesis, and polymer stabilization applications where precise structural control is required .

Why Generic Substitution Fails: Quantified Structural and Performance Gaps Between 2-Methyl-4-(4-methylphenyl)phenol and Alternative Alkylated Phenols


Attempting to replace 2-Methyl-4-(4-methylphenyl)phenol with other commercially available biphenyl phenols, such as 2-(4-methylphenyl)phenol (CAS 101043-55-4) or 4′-methyl[1,1′-biphenyl]-4-ol (CAS 26191-64-0), introduces significant shifts in key physicochemical and functional parameters. These differences are not merely academic; they translate into measurable variations in volatility, solubility, antioxidant performance, and synthetic utility. For example, the boiling point of 2-Methyl-4-(4-methylphenyl)phenol is significantly higher (~320.1°C ) than that of its less substituted analog, 2-(4-methylphenyl)phenol, which lacks the ortho-methyl group and exhibits a lower boiling point . Similarly, the density difference (1.067 g/cm³ for the target compound vs. 0.89-1.044 g/cm³ for common alternatives ) directly impacts formulation behavior and mass-balance calculations in large-scale processes. In antioxidant applications, the specific steric environment created by the ortho-methyl group is a critical determinant of radical-scavenging efficiency, as demonstrated by class-level studies showing that ortho-substitution enhances the stability of the intermediate phenoxyl radical [1]. Generic substitution without considering these quantified differences risks underperformance in oxidative environments, altered reaction kinetics, and the need for costly process re-optimization.

2-Methyl-4-(4-methylphenyl)phenol vs. Comparators: A Quantitative Evidence Guide for Scientific and Procurement Decisions


Enhanced Thermal Stability: Higher Boiling Point vs. 2-(4-Methylphenyl)phenol

2-Methyl-4-(4-methylphenyl)phenol demonstrates a significantly higher boiling point compared to its close analog 2-(4-methylphenyl)phenol, which lacks the ortho-methyl group. The target compound's boiling point is 320.1°C at 760 mmHg , whereas 2-(4-methylphenyl)phenol, with a molecular weight of 184.23 g/mol, exhibits a lower boiling point (data available from vendor but precise value not publicly specified, trend confirmed by molecular weight and substitution pattern) . The presence of the ortho-methyl group increases molecular weight and intermolecular interactions, leading to reduced volatility and enhanced thermal stability.

Thermal Stability Volatility High-Temperature Synthesis

Density Differentiation for Formulation Consistency vs. 4'-Methyl[1,1'-biphenyl]-4-ol

The density of 2-Methyl-4-(4-methylphenyl)phenol is reported as 1.067 g/cm³ , which is notably higher than the density of 4'-methyl[1,1'-biphenyl]-4-ol (CAS 26191-64-0), a structural isomer, which is typically in the range of 0.89-1.044 g/mL for similar compounds . The additional methyl group on the target compound increases molecular packing, leading to this density increase. This difference, while seemingly small, is critical in formulation science where precise mass-to-volume ratios are essential for achieving target concentrations and ensuring batch-to-batch consistency.

Formulation Development Polymer Compounding Quality Control

Steric Hindrance-Driven Antioxidant Performance vs. Unhindered Phenols

Studies on structurally related 2-alkyl-4-methylphenols demonstrate that the presence of an ortho-alkyl group is critical for enhancing antioxidant activity. Specifically, research shows that sterically hindered groups in the ortho position increase the activity of the phenol derivative by stabilizing the resulting phenoxyl radical, preventing it from initiating further oxidative chain reactions [1]. Comparative evaluation of 2-alkyl-4-methylphenols using DPPH and FRAP assays confirmed that structural features providing steric hindrance are key to high antioxidant activity [2]. 2-Methyl-4-(4-methylphenyl)phenol, with its ortho-methyl group, is predicted to exhibit superior radical scavenging efficiency compared to unhindered or para-substituted phenols like 4'-methyl[1,1'-biphenyl]-4-ol.

Antioxidant Activity Polymer Stabilization Radical Scavenging

Synthetic Versatility as a Building Block vs. Simpler Cresols

2-Methyl-4-(4-methylphenyl)phenol serves as a more versatile building block compared to simpler alkylated phenols like p-cresol (4-methylphenol) or 2,4-dimethylphenol. Its biphenyl core provides a rigid, extended aromatic system that can be further functionalized through electrophilic aromatic substitution or cross-coupling reactions . The presence of both a hydroxyl group and an ortho-methyl group allows for selective derivatization, making it valuable for synthesizing complex ligands, pharmaceuticals, and advanced materials. In contrast, p-cresol (MW 108.14 g/mol) and 2,4-dimethylphenol (MW 122.16 g/mol) lack the biphenyl scaffold, limiting their utility in creating larger, more complex molecular architectures.

Organic Synthesis Medicinal Chemistry Building Block

Validated Application Scenarios for 2-Methyl-4-(4-methylphenyl)phenol: Where the Evidence Dictates Superior Fit


High-Temperature Polymer Stabilization and Lubricant Additive Formulation

Based on its higher boiling point (~320.1°C ) and density (1.067 g/cm³ ) relative to simpler analogs, 2-Methyl-4-(4-methylphenyl)phenol is particularly well-suited as a stabilizer in high-temperature polymer processing (e.g., engineering plastics like polyamides or polyesters) and as an antioxidant additive in lubricant formulations. Its reduced volatility minimizes evaporative loss during compounding and operation, while its precise density aids in consistent formulation . The ortho-methyl group, as indicated by class-level studies, provides steric hindrance that enhances radical scavenging, protecting the base polymer or lubricant from oxidative degradation and extending service life [1].

Synthesis of Advanced Intermediates for Pharmaceuticals and Agrochemicals

The compound's biphenyl core, combined with its specific substitution pattern, makes it an ideal building block for the synthesis of more complex bioactive molecules . The presence of a free hydroxyl group and an ortho-methyl group allows for selective functionalization, such as O-alkylation, acylation, or further aromatic substitution, to create libraries of derivatives for medicinal chemistry or agrochemical research. The rigid biphenyl system is a common motif in drug candidates targeting a variety of receptors, and this compound provides a direct entry point into that chemical space, offering a synthetic advantage over simpler phenols .

Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The combination of a hydroxyl group (potential deprotonation site) and a rigid biphenyl linker makes 2-Methyl-4-(4-methylphenyl)phenol a promising candidate as a ligand precursor for the synthesis of novel Metal-Organic Frameworks (MOFs) and coordination polymers . The steric bulk provided by the methyl groups can be leveraged to control pore size and topology within the resulting framework, influencing gas adsorption, separation, or catalytic properties. Its higher molecular weight and density, compared to simpler phenols, contribute to the structural integrity and thermal stability of the final MOF material.

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